Raloxifene 4'-Glucuronide (R4G) is a key metabolite of Raloxifene, a selective estrogen receptor modulator (SERM). It is formed primarily through glucuronidation, a major metabolic pathway in the liver and intestines, facilitated by UDP-glucuronosyltransferase (UGT) enzymes. [, ] R4G is one of the two major glucuronide metabolites of Raloxifene, the other being Raloxifene 6-glucuronide (R6G). [, ] While Raloxifene is primarily metabolized into its glucuronide forms, a minor metabolic pathway involves sulfonation, leading to the formation of Raloxifene 6-sulfate. []
Raloxifene 4'-Glucuronide is classified as a glucuronide conjugate, formed through the enzymatic process of glucuronidation, which typically occurs in the liver. The primary enzymes involved in this metabolic conversion are UDP-glucuronosyltransferases, specifically isoforms UGT1A1, UGT1A8, and UGT1A10 . This compound is characterized by the chemical formula and has a molecular weight of approximately 649.71 g/mol .
The synthesis of Raloxifene 4'-Glucuronide predominantly occurs via glucuronidation, where Raloxifene is conjugated with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes. In laboratory settings, Raloxifene can be incubated with glucuronic acid in the presence of these enzymes to yield Raloxifene 4'-Glucuronide.
In industrial applications, microbial bioconversion processes have been employed, utilizing microorganisms such as Streptomyces sp. NRRL 21489 to facilitate the conversion of Raloxifene into its glucuronidated forms through fermentation processes . The conditions for synthesis typically involve controlled temperature and pH to optimize enzyme activity.
Raloxifene 4'-Glucuronide primarily undergoes glucuronidation reactions, where it can further interact with various biological substrates. The major reaction involves the addition of glucuronic acid to Raloxifene, facilitated by UDP-glucuronosyltransferase enzymes. Other potential reactions include hydrolysis under specific conditions, leading to the release of Raloxifene and glucuronic acid.
The common reagents in these reactions include glucuronic acid and UDP-glucuronosyltransferase enzymes, while conditions such as pH and temperature are critical for optimal enzyme activity .
Raloxifene 4'-Glucuronide exerts its effects primarily through interaction with estrogen receptors. Although it retains some activity from the parent compound Raloxifene, it exhibits significantly reduced potency—approximately one-hundredth that of Raloxifene itself when binding to estrogen receptors .
The mechanism involves binding to estrogen receptor alpha and beta subtypes, leading to conformational changes that promote receptor dimerization and translocation into the nucleus. This translocation allows binding to estrogen response elements on DNA, influencing gene expression related to bone density and breast tissue proliferation.
Raloxifene 4'-Glucuronide possesses several notable physical and chemical properties:
These properties influence its bioavailability and pharmacokinetic behavior within biological systems.
Raloxifene 4'-Glucuronide has several scientific applications:
Raloxifene 4'-glucuronide is a major phase II metabolite formed through the glucuronidation of raloxifene, a selective estrogen receptor modulator. Its systematic chemical name is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-{4-[6-hydroxy-3-(4-{2-[piperidin-1-yl]ethoxy}benzoyl)benzo[b]thiophen-2-yl]phenoxy}oxane-2-carboxylic acid. The compound has a molecular formula of C₃₄H₃₅NO₁₀S and a molecular weight of 649.71 g/mol [1] [7]. Its CAS Registry Number is 182507-22-8 [7].
Structurally, raloxifene 4'-glucuronide features β-D-glucuronic acid conjugated via a glycosidic bond to the 4'-phenolic hydroxyl group of the raloxifene scaffold (specifically, at the para position of its terminal phenyl ring) [2] [3] [6]. This conjugation occurs through an O-glucuronidation reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the specific attachment site and β-configuration of the glucuronide moiety, distinguishing it from the isomeric raloxifene-6-glucuronide metabolite [3] [6].
Raloxifene 4'-glucuronide is a hygroscopic, yellow solid with a melting point range of 209–213°C [7]. Predicted properties include:
Solubility studies indicate limited solubility in dimethyl sulfoxide (DMSO) and methanol, consistent with its highly polar nature due to the ionizable glucuronic acid group (carboxylic acid functionality) [7]. The compound demonstrates pH-dependent stability, with optimal storage recommended at –20°C to prevent hydrolytic degradation [7]. Enzymatic hydrolysis studies using β-glucuronidase confirm the susceptibility of the glucuronide bond to cleavage, regenerating the parent raloxifene aglycone [2] [3].
Property | Value | Experimental Conditions |
---|---|---|
Molecular Formula | C₃₄H₃₅NO₁₀S | - |
Molecular Weight | 649.71 g/mol | - |
Melting Point | 209–213°C | - |
Predicted Boiling Point | 949.6 ± 65.0 °C | - |
Predicted Density | 1.444 ± 0.06 g/cm³ | - |
Predicted pKa | 2.76 ± 0.70 | - |
Solubility | Slightly soluble in DMSO, Methanol | 25°C |
Storage Stability | Stable at –20°C; Hygroscopic | Long-term storage recommendation |
Metabolic Pathway Specificity: Raloxifene undergoes glucuronidation primarily at two sites: the 6-hydroxy group on the benzothiophene core (forming raloxifene-6-glucuronide) and the 4'-hydroxy group on the phenyl ring (forming raloxifene-4'-glucuronide). UGT enzymes exhibit distinct regioselectivity:
Enzyme | Metabolite Formed | Apparent Kₘ (μM) | Vₘₐₓ (nmol/min/mg) | Tissue Relevance |
---|---|---|---|---|
UGT1A8 | 4'-Glucuronide | 59 | 2.0 | Intestine (Primary) |
UGT1A8 | 6-Glucuronide | 7.9 | 0.61 | Intestine |
UGT1A1 | 6-Glucuronide | Not determined | Not determined | Liver (Primary) |
UGT1A10 | 4'-Glucuronide | Dominant activity | Dominant activity | Intestine |
Structural and Functional Differences:
Property | Raloxifene | 4'-Glucuronide | 6-Glucuronide |
---|---|---|---|
Molecular Formula | C₂₈H₂₇NO₄S | C₃₄H₃₅NO₁₀S | C₃₄H₃₅NO₁₀S |
Molecular Weight (g/mol) | 473.58 | 649.71 | 649.71 |
Estrogen Receptor Binding | High affinity (IC₅₀ ~nM) | Low affinity (IC₅₀ = 370 μM) | Low affinity |
Anti-estrogenic Activity | Potent | ~1% of parent | ~1% of parent |
Relative Plasma Abundance | ~1% of total drug-related material | ~70% of glucuronides (~69% total) | ~9% of glucuronides (~8.5% total) |
Primary Formation Sites | - | Intestine (UGT1A8/1A10) | Liver (UGT1A1), Intestine |
Role in Clearance | Substrate | Major elimination metabolite | Major elimination metabolite |
Species-Specific Metabolism: Significant interspecies differences exist. Rat intestinal microsomes produce raloxifene-6-glucuronide as the major metabolite (76–86% of glucuronides), contrasting starkly with humans where the 4'-glucuronide dominates (92%) in human intestinal microsomes [4] [5]. This is attributed to the absence of functional UGT1A10 orthologs in rats and commonly used cell models like Caco-2, limiting their predictive value for human intestinal glucuronidation [4]. Furthermore, age-dependent disposition differences observed in rats (e.g., higher bioavailability in younger rats) highlight the complexity of translating metabolic data [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7